![molecular formula C27H23N B15161647 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole CAS No. 843673-87-0](/img/structure/B15161647.png)
1,1-Dibenzyl-2-methyl-1H-benzo[E]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibenzyl-2-methyl-1H-benzo[E]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzo[E]indole core with dibenzyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The dibenzyl and methyl groups are then introduced through subsequent alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction typically involves the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring are replaced by other groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen, nitro, or alkyl groups.
Scientific Research Applications
1,1-Dibenzyl-2-methyl-1H-benzo[E]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,1,2-Trimethyl-1H-benzo[E]indole: Similar structure but with different substituents, leading to variations in chemical and biological properties.
1H-benzo[d]imidazole Derivatives: Share the benzo[E]indole core but differ in the substituents and functional groups, affecting their reactivity and applications.
Uniqueness: 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dibenzyl and methyl groups influence its reactivity, making it suitable for specific synthetic and research applications.
Properties
CAS No. |
843673-87-0 |
|---|---|
Molecular Formula |
C27H23N |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1,1-dibenzyl-2-methylbenzo[e]indole |
InChI |
InChI=1S/C27H23N/c1-20-27(18-21-10-4-2-5-11-21,19-22-12-6-3-7-13-22)26-24-15-9-8-14-23(24)16-17-25(26)28-20/h2-17H,18-19H2,1H3 |
InChI Key |
GRMIMWQZLDWWND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)
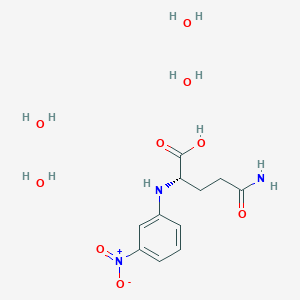
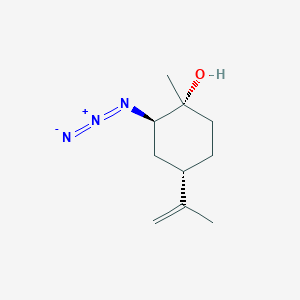

![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)
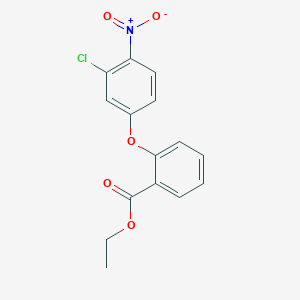
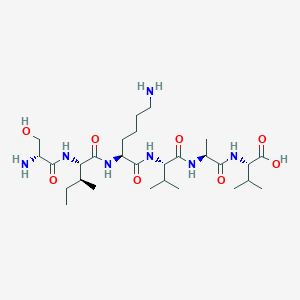
![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)

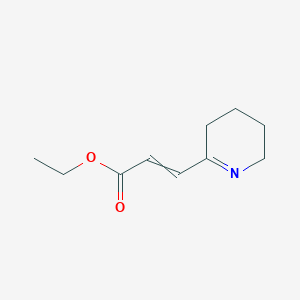
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)

